{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea
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Overview
Description
{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-ylidene core substituted with isopropyl groups and an amino urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexa-2,5-dien-1-ylidene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of isopropyl groups: Isopropyl groups are introduced via alkylation reactions using reagents such as isopropyl bromide in the presence of a base.
Attachment of the amino urea moiety: The final step involves the reaction of the intermediate with an amino urea derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Uniqueness
{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike simpler compounds, its complex structure allows for a broader range of interactions and applications in various fields.
Properties
IUPAC Name |
[4-hydroxy-3,5-di(propan-2-yl)phenyl]iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-7(2)10-5-9(15-16-13(14)18)6-11(8(3)4)12(10)17/h5-8,17H,1-4H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIBJRFCCFRBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N=NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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